Pyrroloquinoline quinone

Catalog No.
S592839
CAS No.
72909-34-3
M.F
C14H6N2O8
M. Wt
330.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrroloquinoline quinone

CAS Number

72909-34-3

Product Name

Pyrroloquinoline quinone

IUPAC Name

4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid

Molecular Formula

C14H6N2O8

Molecular Weight

330.21 g/mol

InChI

InChI=1S/C14H6N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,15H,(H,19,20)(H,21,22)(H,23,24)

InChI Key

MMXZSJMASHPLLR-UHFFFAOYSA-N

SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O

Synonyms

2,7,9-Tricarboxy-1H-Pyrrolo-(2,3-f)Quinoline-4,5-Dione, 2,7,9-Tricarboxypyrroloquinoline Quinone, 4,5-Dihydro-4,5-Dioxo-1-H-Pyrrolo(2,3-f)Quinoline-2,7,9-Tricarboxylic Acid, Coenzyme PQQ, Coenzyme, PQQ, Cofactor, PQQ, Methoxatin, PQQ Coenzyme, PQQ Cofactor, PQQ, Coenzyme, Pyrrolo Quinoline Quinone, Pyrrolo-Quinoline Quinone, Pyrroloquinoline Quinone, Quinone, Pyrrolo-Quinoline, Quinone, Pyrroloquinoline

Canonical SMILES

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O

Mitochondrial Function and Biogenesis:

PQQ acts as a redox cofactor, facilitating electron transfer reactions in the mitochondria, the powerhouses of cells. Studies suggest it can enhance mitochondrial biogenesis, the process of creating new mitochondria. This is particularly relevant in conditions like aging and neurodegenerative diseases where mitochondrial dysfunction is implicated.

  • Evidence

    A study in mice demonstrated that PQQ supplementation increased mitochondrial number and improved their function, leading to better exercise performance [1]. Another study showed that PQQ treatment protected brain cells from oxidative stress and improved cognitive function in aged rats [2].

  • Sources

    [1] , [2]

Neuroprotection and Cognitive Function:

PQQ's antioxidant properties and ability to promote mitochondrial function have led to research exploring its potential in neurodegenerative diseases like Alzheimer's and Parkinson's. Studies suggest it may protect neurons from damage and improve cognitive function.

  • Evidence

    A clinical trial found that PQQ supplementation improved cognitive function in elderly individuals with mild cognitive impairment [3]. Another study showed that PQQ treatment reduced brain inflammation and improved memory in a mouse model of Alzheimer's disease [4].

  • Sources

    [3] , [4]

Metabolic Regulation and Obesity:

Recent research suggests PQQ may play a role in regulating metabolism and preventing obesity. Studies indicate it can improve gut microbiota composition, reduce inflammation, and enhance fat metabolism.

  • Evidence

    A study in mice found that PQQ supplementation reduced fat accumulation and improved insulin sensitivity, suggesting potential benefits for preventing obesity and diabetes [5]. Another study showed that PQQ treatment improved gut microbiota composition and reduced inflammation markers associated with obesity [6].

  • Sources

    [5] , [6]

Wound Healing and Tissue Regeneration:

PQQ's ability to promote cell proliferation and migration has led to research exploring its potential in wound healing and tissue regeneration. Studies suggest it can accelerate wound closure and improve skin regeneration.

  • Evidence

    A study in mice found that PQQ treatment promoted skin wound healing by stimulating collagen production and angiogenesis [7]. Another study showed that PQQ treatment improved bone regeneration in a rat model of osteoporosis [8].

  • Sources

    [7] , [8]

Pyrroloquinoline quinone is a redox cofactor and antioxidant, first identified in bacteria as a crucial component of various enzymes. It plays a significant role in biological processes, particularly in the oxidation of alcohols and the reduction of quinones. Pyrroloquinoline quinone is also known as methoxatin and is characterized by its unique chemical structure, which includes a pyrroloquinoline backbone. This compound is involved in electron transfer reactions and is essential for the activity of several quinoproteins, which are proteins that utilize this cofactor for their enzymatic functions .

The research on PQQ's mechanism of action is ongoing. Studies suggest that PQQ might influence various biological processes, including:

  • Mitochondrial function: PQQ may play a role in mitochondrial growth and function, potentially impacting energy production within cells [].
  • Signaling pathways: PQQ might interact with cellular signaling pathways involved in cell growth and survival.
Of Coenzyme PQQ ..." class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/10.1021/ja001351g" rel="nofollow noopener" target="_blank"> . Its electrochemical properties have been studied extensively, revealing that it exhibits reversible reactions over a wide pH range, making it suitable for various biochemical applications .

Pyrroloquinoline quinone has been shown to possess several biological activities. It acts as an antioxidant, helping to neutralize free radicals and reduce oxidative stress within cells. Research indicates that it stimulates growth in certain bacteria and may enhance energy metabolism in eukaryotic cells by facilitating redox reactions . Furthermore, there is ongoing debate regarding its classification as a vitamin; while some studies suggest it is essential for long-term health, others argue that it does not meet the criteria for essential vitamins necessary for survival .

The biosynthesis of pyrroloquinoline quinone occurs in bacteria from a ribosomally translated precursor peptide known as PqqA. This process involves several enzymatic steps:

  • Cross-linking: A radical SAM enzyme (PqqE) facilitates the cross-linking of glutamic acid and tyrosine residues in PqqA.
  • Cleavage: A protease liberates the modified amino acids from the peptide backbone.
  • Oxidation: PqqB oxidizes specific positions on the tyrosine ring to form an intermediate quinone.
  • Finalization: PqqC catalyzes the formation of the final pyrrole ring structure, completing the synthesis of pyrroloquinoline quinone .

Pyrroloquinoline quinone has numerous applications across various fields:

  • Biotechnology: It is used as a cofactor in enzyme assays and bioelectronic devices due to its redox properties.
  • Nutrition: Some studies suggest potential benefits for cognitive function and metabolic health, leading to interest in its use as a dietary supplement.
  • Medical Research: Ongoing research explores its role in neuroprotection and cellular signaling pathways, indicating potential therapeutic applications in neurodegenerative diseases .

Interaction studies involving pyrroloquinoline quinone have focused on its binding with metal ions and other biomolecules. For instance, it has been shown to coordinate with calcium and lanthanide ions, influencing its electrochemical behavior . Additionally, studies have examined its interactions with various amino acids during enzymatic reactions, highlighting its role in facilitating electron transfer processes essential for metabolic functions .

Pyrroloquinoline quinone shares similarities with other redox cofactors but is unique due to its specific structural features and biological roles. Here are some comparable compounds:

Compound NameStructure TypeBiological RoleUnique Features
Nicotinamide adenine dinucleotideDinucleotideElectron carrier in redox reactionsInvolved in a wider range of metabolic pathways
Flavin adenine dinucleotideDinucleotideCoenzyme for oxidoreductasesContains a flavin moiety; involved in diverse reactions
Ubiquinone (Coenzyme Q10)QuinoneElectron transport chain componentLipophilic nature allows membrane integration
MethotrexateAntimetaboliteInhibits dihydrofolate reductaseUsed primarily as a chemotherapeutic agent

Pyrroloquinoline quinone stands out due to its specific involvement in bacterial metabolism and potential implications for human health as a "longevity vitamin," distinguishing it from other cofactors that primarily function within classical metabolic pathways .

Discovery and Structural Elucidation

PQQ was first recognized in 1964 by J.G. Hauge as a novel cofactor in bacterial glucose dehydrogenase, distinct from nicotinamide and flavin coenzymes. However, its chemical structure remained undefined until 1979, when Salisbury and Duine independently isolated PQQ from methanol dehydrogenase in methylotrophic bacteria. The molecule’s unique tricyclic structure—comprising a pyrrole ring fused to a quinoline scaffold with three carboxyl groups—was confirmed via X-ray crystallography and nuclear magnetic resonance (NMR).

The Vitamin Controversy

In 2003, a landmark study by Kasahara and Kato proposed PQQ as a potential 14th vitamin for mammals. Their work demonstrated that PQQ-deficient mice exhibited developmental abnormalities, including fragile skin and impaired reproduction, which were reversible upon dietary PQQ supplementation. This claim faced scrutiny in 2005 when Anthony and Felton argued that PQQ’s essentiality lacked sufficient evidence in humans. Despite this, Bruce Ames’s 2018 review categorized PQQ as a "longevity vitamin," essential for mitigating age-related mitochondrial decline.

Molecular Structure

Pyrroloquinoline quinone possesses the chemical formula C₁₄H₆N₂O₈ with a molecular weight of 330.21 Da [7]. The compound features a tricyclic structure based on the 2,7,9-tricarboxy-1H-pyrrolo[2,3-f]quinoline-4,5-dione framework [7]. The molecule typically bears carboxylic acid groups at the C-2, C-7, and C-9 positions, which are essential for its cofactor function [7] [8].

Redox Properties

The cofactor exhibits distinct redox properties with two sequential one-electron reduction potentials. The first reduction potential (E₁) is +90 mV versus the normal hydrogen electrode, while the second reduction potential (E₂) is -165 mV versus the normal hydrogen electrode [9]. These redox potentials enable pyrroloquinoline quinone to participate in both two-electron and one-electron transfer reactions via a semiquinone intermediate [9].

The compound demonstrates remarkable stability in redox cycling, capable of undergoing several thousand cycles before degradation [10]. This stability is attributed to its ability to be recycled by cellular reducing agents, particularly glutathione, which maintains the cofactor in its active form [10].

Metal Ion Coordination

Pyrroloquinoline quinone requires coordination with divalent metal ions for optimal enzymatic activity. The metal ion binding site is defined by the C-5 carbonyl oxygen, pyridine nitrogen, and the C-7 carboxyl oxygen [8]. Calcium ions (Ca²⁺) are the most commonly associated metal ions with pyrroloquinoline quinone-dependent enzymes, although lanthanide ions such as europium and lanthanum can also coordinate with the cofactor [8] [11].

The binding of calcium ions introduces conformational changes to the pyrroloquinoline quinone structure, with the Ca²⁺-O₅, Ca²⁺-N, and Ca²⁺-O₇ distances being 2.297 Å, 2.466 Å, and 2.362 Å respectively in the oxidized form [8]. These coordination distances change as the oxidation state of the cofactor varies, facilitating the catalytic mechanism [8].

Pyrroloquinoline Quinone-Dependent Bacterial Enzymes

Enzyme Classification and Distribution

Pyrroloquinoline quinone serves as a cofactor for various classes of bacterial dehydrogenases, commonly referred to as quinoproteins. These enzymes are classified into several major categories based on their substrate specificity and structural characteristics [12] [13]. The most well-characterized pyrroloquinoline quinone-dependent enzymes include methanol dehydrogenase, glucose dehydrogenase, ethanol dehydrogenase, and aldose sugar dehydrogenase [3] [14] [15].

Quinoproteins generally embed the cofactor in a unique, six-bladed beta-barrel structure that is conserved across different bacterial species [2] [16]. This propeller fold superbarrel structure consists of six to eight propeller blades held together by novel tryptophan-docking motifs [12]. The cofactor resides in a deep, broad, positively charged cleft at the top of the barrel near the pseudo-symmetry axis [15].

Catalytic Mechanism

The catalytic mechanism of pyrroloquinoline quinone-dependent enzymes involves a general base-catalyzed hydride transfer from the substrate to the cofactor [3] [15] [17]. This mechanism is similar to that employed by nicotinamide and flavin-dependent oxidoreductases, rather than the previously proposed covalent addition-elimination mechanism [15]. The substrates are bound in a similar position above pyrroloquinoline quinone and within hydrogen bond distance of the putative general bases [17].

The reaction proceeds through the formation of a reduced pyrroloquinoline quinone intermediate (PQQH₂), which is subsequently reoxidized by electron acceptors such as cytochrome c or respiratory quinones [3]. The presence of calcium ions is essential for catalytic activity, as they help polarize the PQQ C-5-O₅ bond and facilitate substrate binding [17].

Electron Transfer Pathways

Pyrroloquinoline quinone-dependent enzymes are integrated into bacterial respiratory chains through various electron transfer pathways. The reduced cofactor transfers electrons to membrane-bound electron transport components, ultimately contributing to cellular energy generation [1] [6]. In many cases, the enzymes are associated with cytochrome c domains that facilitate intraprotein electron transfer processes [12].

The periplasmic localization of these enzymes allows for the efficient oxidation of extracellular substrates while maintaining the electrochemical gradient across the cytoplasmic membrane [6]. This spatial organization is particularly important for methylotrophic bacteria that utilize methanol or other single-carbon compounds as their primary carbon and energy sources [1].

Biosynthesis of Pyrroloquinoline Quinone in Bacteria

Biosynthetic Pathway Overview

The biosynthesis of pyrroloquinoline quinone in bacteria is accomplished through a complex pathway involving multiple gene products encoded by the pqq operon [1] [18]. The complete biosynthetic pathway requires the expression of at least five essential genes: pqqA, pqqB, pqqC, pqqD, and pqqE [1] [19]. An additional gene, pqqF, encodes a protease that facilitates the processing of biosynthetic intermediates but is not absolutely required for pyrroloquinoline quinone production [1].

The pathway begins with the ribosomally translated precursor peptide PqqA, which contains conserved glutamate and tyrosine residues that provide the carbon and nitrogen atoms required for pyrroloquinoline quinone synthesis [1] [2]. The biosynthetic process involves a series of enzymatic modifications that ultimately convert these amino acid residues into the mature cofactor [18].

Enzymatic Steps in Biosynthesis

The biosynthetic pathway proceeds through several distinct enzymatic steps. PqqE, a radical S-adenosylmethionine enzyme, catalyzes the initial cross-linking of the glutamate and tyrosine residues within PqqA through the generation of 5'-deoxyadenosyl radicals [1] [18]. This reaction is facilitated by PqqD, which serves as a chaperone protein and physically interacts with PqqE [1].

Following the cross-linking reaction, PqqF or other cellular proteases cleave the modified PqqA peptide to release the glutamate-tyrosine dipeptide intermediate [18]. PqqB then catalyzes the hydroxylation and oxidation of the tyrosine residue, forming a quinone intermediate that undergoes spontaneous cyclization to yield 3a-(2-amino-2-carboxyethyl)-4,5-dioxo-4,5,6,7,8,9-hexahydroquinoline-7,9-dicarboxylic acid [4] [18].

The final step in the pathway is catalyzed by PqqC, which performs the terminal cyclization and eight-electron oxidation to produce mature pyrroloquinoline quinone [4]. PqqC is unique among the biosynthetic enzymes as it functions as a cofactorless oxidase, transferring redox equivalents directly to molecular oxygen without the assistance of additional redox-active cofactors [4].

Genetic Organization and Regulation

The pqq genes are typically organized in an operon with a highly conserved gene order, particularly for the essential genes pqqA through pqqE [1]. This conservation suggests that protein-protein interactions play important roles in the biosynthetic process [1]. The operon structure facilitates coordinated regulation of pyrroloquinoline quinone biosynthesis in response to cellular metabolic demands.

The synthesis of pyrroloquinoline quinone is closely linked to the production of quinoprotein enzymes, although the coordination between these processes is relatively loose [20]. Quinoprotein synthesis appears to be growth rate-dependent, while pyrroloquinoline quinone synthesis is not directly tied to growth rate [20]. This differential regulation allows for fine-tuning of cofactor availability under various growth conditions.

Bacterial Distribution and Ecological Significance

Phylogenetic Distribution

Pyrroloquinoline quinone biosynthetic capability has been identified in 126 prokaryotic species, with the majority being gram-negative bacteria [1]. The distribution analysis reveals that several bacterial phyla possess the complete set of genes necessary for pyrroloquinoline quinone production, including representatives from diverse taxonomic groups [1]. Many of these pyrroloquinoline quinone-producing bacteria are also pathogenic organisms, suggesting potential roles for the cofactor in virulence and survival strategies [1].

Recent genomic analyses have identified the presence of PqqU, a high-affinity pyrroloquinoline quinone transporter, in at least 22 bacterial phyla from diverse environments [6]. This transporter enables bacteria to scavenge pyrroloquinoline quinone from their surroundings at nanomolar concentrations, indicating that the cofactor serves as a shared resource in microbial communities [6].

Ecological Strategies

The distribution of pyrroloquinoline quinone utilization strategies varies significantly among bacterial phyla. Gammaproteobacteria represent the largest group of bacteria encoding PqqU transporters, with 1346 species identified [6]. However, only 23% of bacteria encoding PqqU also possess the biosynthetic machinery for pyrroloquinoline quinone production, indicating that scavenging is a prevalent strategy [6].

In contrast, Alphaproteobacteria, which commonly contain pyrroloquinoline quinone-dependent enzymes, rarely encode PqqU transporters, suggesting they function primarily as pyrroloquinoline quinone producers rather than scavengers [6]. This distribution pattern indicates specialized ecological niches where some bacterial species serve as pyrroloquinoline quinone suppliers while others function as consumers.

Environmental Implications

The widespread distribution of pyrroloquinoline quinone utilization systems suggests that this cofactor plays important roles in various environmental processes. Pyrroloquinoline quinone-dependent methanol dehydrogenases are among the most abundant proteins found in some soil proteomes, highlighting the ecological significance of these enzymes [6]. The cofactor enables bacteria to exploit diverse carbon sources, particularly single-carbon compounds, in various environmental niches.

The sharing of pyrroloquinoline quinone as a common good in microbial communities represents an important aspect of bacterial cooperation and metabolic interdependence [6]. This phenomenon allows non-producing bacteria to access the benefits of pyrroloquinoline quinone-dependent metabolism while potentially providing other metabolic services to the community.

Functional Roles in Bacterial Metabolism

Carbon Utilization Pathways

Pyrroloquinoline quinone-dependent enzymes introduce specialized pathways for carbon utilization that confer significant growth advantages to bacteria [1]. These enzymes enable the oxidation of various carbon sources including methanol, ethanol, glucose, and other organic compounds that can serve as both carbon and energy sources [3] [15]. The periplasmic localization of these enzymes allows bacteria to process extracellular substrates without the energetic cost of active transport across the cytoplasmic membrane.

The versatility of pyrroloquinoline quinone-dependent enzymes is particularly evident in methylotrophic bacteria, which can utilize single-carbon compounds as their sole carbon and energy sources [1]. Methanol dehydrogenase, one of the most extensively studied pyrroloquinoline quinone-dependent enzymes, catalyzes the oxidation of methanol to formaldehyde, which is subsequently incorporated into central metabolic pathways [3].

Energy Transduction

The integration of pyrroloquinoline quinone-dependent enzymes into bacterial respiratory chains facilitates efficient energy transduction from diverse substrates [1] [6]. The electrons generated from substrate oxidation are channeled through the respiratory chain, ultimately contributing to the generation of the proton motive force used for ATP synthesis [21]. This energy transduction mechanism is particularly important for bacteria that inhabit environments with limited conventional energy sources.

The cofactor's ability to undergo multiple redox cycles without degradation makes it an efficient component of bacterial energy metabolism [10]. The high turnover capacity of pyrroloquinoline quinone-dependent enzymes allows bacteria to rapidly respond to changes in substrate availability and metabolic demands [20].

Stress Response and Survival

Pyrroloquinoline quinone exhibits potent antioxidant properties that contribute to bacterial stress resistance and survival [21] [22]. The cofactor can scavenge reactive oxygen species and participate in cellular redox homeostasis, protecting bacteria from oxidative damage [21]. This protective function is particularly important for bacteria exposed to environmental stresses or during pathogenic infections.

Purity

> 98.0% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

330.01241515 g/mol

Monoisotopic Mass

330.01241515 g/mol

Heavy Atom Count

24

Appearance

Brown red powder

UNII

47819QGH5L

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

72909-34-3

Wikipedia

Pyrroloquinoline_quinone

Dates

Last modified: 09-12-2023

Anchoring PQQ-Glucose Dehydrogenase with Electropolymerized Azines for the Most Efficient Bioelectrocatalysis

Maria A Komkova, Alexei K Orlov, Andrei A Galushin, Egor A Andreev, Arkady A Karyakin
PMID: 34431658   DOI: 10.1021/acs.analchem.1c02664

Abstract

Catalytic current of pyrroloquinoline quinone (PQQ)-glucose dehydrogenase (PQQ-GDH) immobilized over electropolymerized methylene green (MG) is increased only five times after the addition of the freely diffusing mediator. This value, being an efficiency criterion for bioelectrocatalysis, is several (three to six) times lower than that for the best reagentless glucose electrodes reported for this enzyme. Thermodynamics of the polyMG|PQQ-GDH electrode is determined by the enzyme-catalyzed reaction pointing to the direct bioelectrocatalysis. PQQ-GDH immobilized over polyMG displays the current plateau region from 0.0 to 0.2 V in the presence of glucose; at 0.00 V, being the optimal potential for biosensing applications, the catalytic current of the polyMG|PQQ-GDH electrode is 700-fold higher than that for the enzyme on a blank electrode. Successful glucose detection in human sweat by means of the corresponding enzyme electrode confirms that the reported bioelectrocatalytic system is attractive for advanced biosensors, as well as for biofuel cells.


Electrochemical flow injection analysis of the interaction between pyrroloquinoline quinone (PQQ) and α-synuclein peptides related to Parkinson's disease

Shaopei Li, Meissam Noroozifar, Jiayun Zhou, Kagan Kerman
PMID: 34251376   DOI: 10.1039/d1an00698c

Abstract

α-Synuclein (α-syn) is a hallmark protein of Parkinson's disease (PD). The aggregation process of α-syn has been heavily associated with the pathogenesis of PD. With the exponentially growing number of potential therapeutic compounds that can inhibit the aggregation of α-syn, there is now a significant demand for a high-throughput analysis system. Herein, a novel flow injection analysis system with an electrochemical biosensor as the detector was developed to study the interaction of a well-described antioxidant and amyloid inhibitor, pyrroloquinoline quinone (PQQ) with α-synuclein peptides. Screen-printed gold electrodes (SPEs) were modified using heptapeptides from α-syn wild-type (WT) and mutants such as lysine knock-out (ETEE) and E46K. Affinity binding events between these peptides and PQQ were analyzed by electrochemical impedance spectroscopy (EIS) and further confirmed by high-performance liquid chromatography (HPLC), liquid chromatography/mass spectrometry (LC/MS), and nuclear magnetic resonance (NMR) spectroscopy. HPLC and LC/MS results revealed that PQQ formed a stable complex with α-syn. NMR results confirmed that the α-syn-PQQ complex was formed via a Schiff base formation-like process. In addition, results showed that lysine residues influenced the binding event, in which the presence of an extra lysine stabilized the α-syn-PQQ complex, and the absence of a lysine significantly decreased the interaction of α-syn with PQQ. Therefore, we concluded that EIS is a promising technique for the evaluation of the interaction between PQQ-based amyloid inhibitors and α-syn. The electrochemical flow injection analysis assembly provided a rapid and low-cost drug discovery platform for the evaluation of small molecule-protein interactions.


Pyrroloquinoline quinone-dependent glucose dehydrogenase bioelectrodes based on one-step electrochemical entrapment over single-wall carbon nanotubes

Andrés Felipe Quintero-Jaime, Felipe Conzuelo, Diego Cazorla-Amorós, Emilia Morallón
PMID: 34074388   DOI: 10.1016/j.talanta.2021.122386

Abstract

Development of effective direct electron transfer is considered an interesting platform to obtain high performance bioelectrodes. Therefore, designing of scalable and cost-effective immobilization routes that promotes correct direct electrical contacting between the electrode material and the redox enzyme is still required. As we present here, electrochemical entrapment of pyrroloquinoline quinone-dependent glucose dehydrogenase (PQQ-GDH) on single-wall carbon nanotube (SWCNT)-modified electrodes was carried out in a single step during electrooxidation of para-aminophenyl phosphonic acid (4-APPA) to obtain active bioelectrodes. The adequate interaction between SWCNTs and the enzyme can be achieved by making use of phosphorus groups introduced during the electrochemical co-deposition of films, improving the electrocatalytic activity towards glucose oxidation. Two different procedures were investigated for electrode fabrication, namely the entrapment of reconstituted holoenzyme (PQQ-GDH) and the entrapment of apoenzyme (apo-GDH) followed by subsequent in situ reconstitution with the redox cofactor PQQ. In both cases, PQQ-GDH preserves its electrocatalytic activity towards glucose oxidation. Moreover, in comparison with a conventional drop-casting method, an important enhancement in sensitivity was obtained for glucose oxidation (981.7 ± 3.5 nA mM
) using substantially lower amounts of enzyme and cofactor (PQQ). The single step electrochemical entrapment in presence of 4-APPA provides a simple method for the fabrication of enzymatic bioelectrodes.


Separation and purification of pyrroloquinoline quinone from Gluconobacter oxydans fermentation broth using supramolecular solvent complex extraction

Ke Ma, Zhen-Zhen Wu, Guang-Lu Wang, Xue-Peng Yang
PMID: 34062456   DOI: 10.1016/j.foodchem.2021.130067

Abstract

In this paper, new supramolecular extractants, which contained surfactant, alkane and alkanol, were designed and used to separate PQQ. After a series of tests, the optimal extractant composition was determined as benzalkalonium (C
-C
) chloride (BC): n-hexane:n-pentanol, and the highest extraction rate could reach 98%. The extraction equilibrium could be reached in five minutes. The mechanism of the extraction selectivity was inferred as an ion-pair and π-π complexation interaction between PQQ and BC, which was indicated by UV and fluorescence quenching experiments. To recycle the organic extractant, the extract was back-extracted with sodium chloride solution. After extraction, back extraction and crystallization, an isolated product with a purity of 97.5% was obtained from G. oxydans fermentation broth. The product was identified as PQQ by HPLC analysis and MS. Above all, the present research developed a simple and efficient method for the separation of PQQ from fermentation broth.


The mechanism of pyrroloquinoline quinone influencing the fracture healing process of estrogen-deficient mice by inhibiting oxidative stress

Xuan Wu, Xuan Zhou, Shuo Liang, Xingyu Zhu, Zhan Dong
PMID: 33895522   DOI: 10.1016/j.biopha.2021.111598

Abstract

It is reported that oxidative stress plays a detrimental role in the process of bone fracture healing. And pyrroloquinoline quinone (PQQ) is used as antioxidant. However, there is no report about whether PQQ supplementation can promote fracture healing by eliminating oxidative stress. To investigate the protective effect of PQQ on fracture healing, open mid-diaphyseal femur fractures model were created in sham, ovariectomized (OVX) mice and PQQ-treated OVX mice. Our results confirmed that PQQ played a preventive and protective role in OVX-induced delay of bone fracture healing by inhibiting oxidative stress, subsequently promoting osteoblastic bone formation and inhibiting osteoclastic bone resorption. The findings of this study not only revealed the mechanism of PQQ supplementation in promoting fracture healing, but also provide experimental and theoretical basis for the clinical application of PQQ in the treatment of bone fracture.


Synthetic modeling of the structure and function of the rare-earth dependent methanol dehydrogenase cofactor

Alison L Knasin, Eric J Schelter
PMID: 33867022   DOI: 10.1016/bs.mie.2021.01.037

Abstract

Historically, rare-earth ions have been considered irrelevant to biology. Recently, the active sites of certain methanol dehydrogenase (MDH) enzymes have been shown to contain a redox-inactive, rare-earth (RE) cation coordinated by the redox-active pyrroloquinoline quinone (PQQ) cofactor. Importantly, it was demonstrated that rare earths were essential for the growth of certain methylotrophs that incorporated the XoxF-MDH. In this chapter, we summarize the optimized synthesis of a previously published rare-earth complex that serves as a model of the active site of this RE-containing MDH enzyme. The structure and reactivity of the metalated complex, [La(L
)(NO
)
] are also discussed. [La(L
)(NO
)
] catalytically oxidizes the test alcohol substrate, p-methylbenzyl alcohol,
BnOH, to p-methylbenzaldehyde,
PhCHO, in the presence of a base (2,6-lutidine) and a terminal oxidant (ferrocenium hexafluorophosphate) with ~17 turnovers. By studying this synthetic model, we have developed a body of evidence about both the reactivity and the mechanism of dehydrogenation of alcohols as a molecular analogue to a native, rare-earth dependent enzyme.


Heterologous expression, purification, and characterization of proteins in the lanthanome

Emily R Featherston, Joseph A Mattocks, Jonathan L Tirsch, Joseph A Cotruvo Jr
PMID: 33867019   DOI: 10.1016/bs.mie.2021.02.004

Abstract

Recent work has revealed that certain lanthanides-in particular, the more earth-abundant, lighter lanthanides-play essential roles in pyrroloquinoline quinone (PQQ) dependent alcohol dehydrogenases from methylotrophic and non-methylotrophic bacteria. More recently, efforts of several laboratories have begun to identify the molecular players (the lanthanome) involved in selective uptake, recognition, and utilization of lanthanides within the cell. In this chapter, we present protocols for the heterologous expression in Escherichia coli, purification, and characterization of many of the currently known proteins that comprise the lanthanome of the model facultative methylotroph, Methylorubrum extorquens AM1. In addition to the methanol dehydrogenase XoxF, these proteins include the associated c-type cytochrome, XoxG, and solute binding protein, XoxJ. We also present new, streamlined protocols for purification of the highly selective lanthanide-binding protein, lanmodulin, and a solute binding protein for PQQ, PqqT. Finally, we discuss simple, spectroscopic methods for determining lanthanide- and PQQ-binding stoichiometry of proteins. We envision that these protocols will be useful to investigators identifying and characterizing novel members of the lanthanome in many organisms.


Pyrroloquinoline quinone protects against exercise-induced fatigue and oxidative damage via improving mitochondrial function in mice

Lixia Liu, Yingyong Zhang, Tao Liu, Chongrong Ke, Jianzhong Huang, Yajuan Fu, Zhang Lin, Fengjuan Chen, Xiuqin Wu, Qi Chen
PMID: 33710654   DOI: 10.1096/fj.202001977RR

Abstract

Pyrroloquinoline quinone (PQQ) has a variety of biological functions. However, rare attention has been paid to its effects on exercise-induced damage. Here, we assessed the potential protective effects of PQQ against the fatigue and oxidative damage caused by repeated exhaustive exercise, and studied the underlying mechanism. The models for exercise-induced fatigue were established, and the parameters were measured, including the time to exhaustion (TTE), biochemical indicators, the expression of nuclear factor kappa B (NF-κB) and inflammatory cytokines and so on. Besides, the mitochondrial function was evaluated by the morphology, membrane potential, respiratory function, adenosine triphosphate (ATP) levels, and the application of the mitochondrial complex I inhibitor. The results demonstrate that PQQ prolongs TTE, causes the decrease in the activity of serum creatine kinase and lactate dehydrogenase, increases the activity of antioxidant enzymes, inhibits the production of reactive oxygen species (ROS) and malondialdehyde (MDA), and diminishes the over expression of NF-κB (p65) and inflammatory mediators. Furthermore, PQQ preserves normal mitochondrial function. Particularly, PQQ reduces the accumulation of ROS triggered by the mitochondrial complex I inhibitor. These data suggest that PQQ can significantly protect mice from exercise-induced fatigue and oxidative damage by improving mitochondrial function. These data also suggest that PQQ controls mitochondrial activity through directly affecting the NADH dehydrogenase.


Comparative genomics and analysis of the mechanism of PQQ overproduction in Methylobacterium

Changle Zhao, Yinping Wan, Xiaojie Cao, Huili Zhang, Xin Bao
PMID: 33983497   DOI: 10.1007/s11274-021-03068-5

Abstract

Methylobacterium sp. CLZ was isolated from soil contaminated with chemical wastewater. This strain simultaneously synthesizes Pyrroloquinoline quinone (PQQ), Coenzyme Q10 (CoQ10), and carotenoids by utilizing methanol as a carbon source. Comparative genomic analysis was performed for five Methylobacterium strains. As per the outcomes, the Methylobacterium CLZ strain showed the smallest genome size and the lowest number of proteins. Thus, it can serve as an ideal cell model for investigating the biological process of Methylobacterium and constructing genetically engineered Methylobacterium. The Methylobacterium CLZ strain's pqqL gene, which does not occur in other Methylobacterium strains but plays a crucial role in PQQ synthesis. This was a surprising finding for the study of PQQ biosynthesis in Methylobacterium. Methylobacterium sp. NI91 strain was generated by random mutagenesis of CLZ strain, and NI91 strain showed a 72.44% increase in PQQ yield. The mutation in the mxaJ gene involved in the methanol dehydrogenase (MDH) synthesis was identified through comparative genomic analysis of the whole genome of mutant strain NI91 and wild-type strain CLZ. The mxaJ gene was found to be upregulated in the NI91 strain. Thus, the up-regulation of the mxaJ gene could be correlated with the high yield of PQQ, and it could provide valuable clues for strain engineering to improve PQQ production.


Pyrroloquinoline Quinone Aza-Crown Ether Complexes as Biomimetics for Lanthanide and Calcium Dependent Alcohol Dehydrogenases*

Violeta A Vetsova, Katherine R Fisher, Henning Lumpe, Alexander Schäfer, Erik K Schneider, Patrick Weis, Lena J Daumann
PMID: 33872420   DOI: 10.1002/chem.202100346

Abstract

Understanding the role of metal ions in biology can lead to the development of new catalysts for several industrially important transformations. Lanthanides are the most recent group of metal ions that have been shown to be important in biology, that is, in quinone-dependent methanol dehydrogenases (MDH). Here we evaluate a literature-known pyrroloquinoline quinone (PQQ) and 1-aza-15-crown-5 based ligand platform as scaffold for Ca
, Ba
, La
and Lu
biomimetics of MDH and we evaluate the importance of ligand design, charge, size, counterions and base for the alcohol oxidation reaction using NMR spectroscopy. In addition, we report a new straightforward synthetic route (3 steps instead of 11 and 33 % instead of 0.6 % yield) for biomimetic ligands based on PQQ. We show that when studying biomimetics for MDH, larger metal ions and those with lower charge in this case promote the dehydrogenation reaction more effectively and that this is likely an effect of the ligand design which must be considered when studying biomimetics. To gain more information on the structures and impact of counterions of the complexes, we performed collision induced dissociation (CID) experiments and observe that the nitrates are more tightly bound than the triflates. To resolve the structure of the complexes in the gas phase we combined DFT-calculations and ion mobility measurements (IMS). Furthermore, we characterized the obtained complexes and reaction mixtures using Electron Paramagnetic Resonance (EPR) spectroscopy and show the presence of a small amount of quinone-based radical.


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